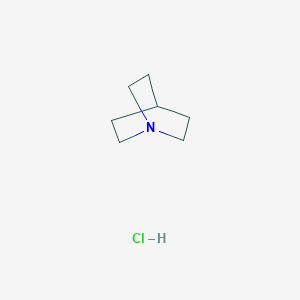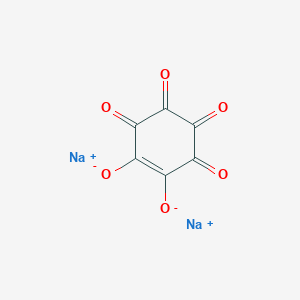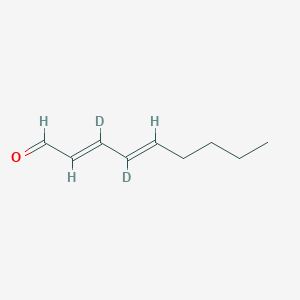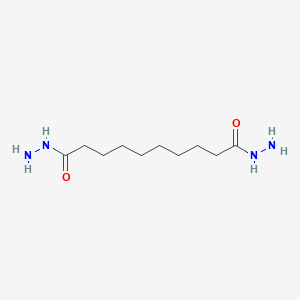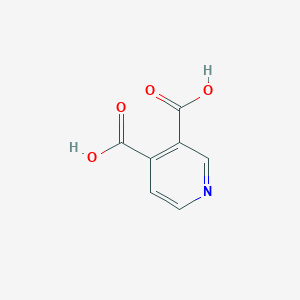
Pyridine-3,4-dicarboxylic acid
Übersicht
Beschreibung
Pyridine-3,4-dicarboxylic acid, also known as Cinchomeronic acid, is a dicarboxylic derivative of pyridine . It is an organic compound with the molecular weight of 167.12 g/mol and the chemical formula C7H5NO4 .
Synthesis Analysis
Pyridine-3,4-dicarboxylic acid can be synthesized through a solvothermal reaction of cobalt nitrate and pyridine carboxylic acid ligand with the auxiliary ligand .Molecular Structure Analysis
The molecular structure of Pyridine-3,4-dicarboxylic acid consists of a pyridine ring with two carboxylic acid groups attached at the 3rd and 4th positions .Physical And Chemical Properties Analysis
Pyridine-3,4-dicarboxylic acid is a white to slightly beige fine crystalline powder . It has a molecular weight of 167.1189 .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiviral Activities
Pyridine compounds, including Pyridine-3,4-dicarboxylic acid, have been noted for their therapeutic properties, such as antimicrobial and antiviral activities . They have been found to be promising candidates against tested strains, such as B. pumillus, S. aureus, V. cholera, E. coli, P. mirabilis, P. aeruginosa, and C. albicans .
Co-Crystal Formation
Pyridine-3,4-dicarboxylic acid has been used in the formation of co-crystals. These co-crystals have significant physicochemical and pharmaceutical properties . The molecular associations involving the H-bonds and other unconventional contacts among the co-formers of the multicomponent co-crystals are analyzed using density functional theory (DFT) calculations .
Ligand for Metal Extraction
Pyridine-3,4-dicarboxylic acid derivatives have been utilized as metal extracting agents . These ligands have been reported to embody interactions that make them effective for this purpose .
Organic Intermediate
Pyridine-3,4-dicarboxylic anhydride, a derivative of Pyridine-3,4-dicarboxylic acid, is an important organic intermediate. It is used in various fields such as agrochemical, pharmaceutical, and dyestuff .
Synthesis of New Metal–Organic Frameworks (MOFs)
Pyridine-3,4-dicarboxylic acid has been used in the synthesis of new MOFs . This represents the initial systematic investigation on the use of a combination of polytopic nitrogen and oxygen-donor ligands and amino- or pyridine-alcohol templates for the synthesis of new MOFs .
Catalysis
Pyridine-3,4-dicarboxylic acid derivatives have been used in catalysis . The unique properties of these compounds make them suitable for various catalytic processes .
Safety and Hazards
Zukünftige Richtungen
Research on Pyridine-3,4-dicarboxylic acid and its derivatives is ongoing. For instance, it has been used in the synthesis of lanthanoid-organic frameworks for the detection of Pb2+ in water . Another study used squaric acid as a coformer to pyridine carboxylic acid for cocrystallization . These studies suggest potential applications in environmental detection and material science .
Wirkmechanismus
Target of Action
Pyridine-3,4-dicarboxylic acid, also known as Cinchomeronic acid , is a dicarboxylic derivative of pyridine A related compound, 3,5-pyridinedicarboxylic acid, is known to be a competitive inhibitor of butyrobetaine hydroxylase .
Mode of Action
It’s known that pyridine derivatives generally undergo nucleophilic substitution reactions more readily due to the electron-withdrawing effect of the nitrogen atom in the pyridine ring . This property is often utilized in the synthesis of various important pyridine compounds, many of which exhibit significant biological activity .
Biochemical Pathways
It’s worth noting that quinolinic acid, a dicarboxylic derivative of pyridine, is a downstream product of the kynurenine pathway, which metabolizes the amino acid tryptophan . This suggests that Pyridine-3,4-dicarboxylic acid could potentially interact with similar biochemical pathways.
Result of Action
A study has shown that pyridine 2,4-dicarboxylic acid can suppress tomato seedling growth by reducing the hydroxyproline levels in the roots . This suggests that Pyridine-3,4-dicarboxylic acid might have similar effects on plant growth.
Action Environment
It’s known that the reactivity of pyridine derivatives can be influenced by factors such as temperature and ph . Therefore, these factors might also influence the action of Pyridine-3,4-dicarboxylic acid.
Eigenschaften
IUPAC Name |
pyridine-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-2-8-3-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYSADWCWFFZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197653 | |
| Record name | Cinchomeronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-3,4-dicarboxylic acid | |
CAS RN |
490-11-9 | |
| Record name | Cinchomeronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=490-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinchomeronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Pyridinedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinchomeronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-3,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINCHOMERONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7389UZW5DY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Pyridine-3,4-dicarboxylic acid?
A1: Pyridine-3,4-dicarboxylic acid has the molecular formula C7H5NO4 and a molecular weight of 167.12 g/mol.
Q2: What spectroscopic techniques are typically used to characterize H2PDC?
A2: Common characterization techniques include:
- Infrared (IR) Spectroscopy: Identifies functional groups, particularly the characteristic stretches of carboxylic acids and pyridine rings. [, , , , , , , , ]
- Single-crystal X-ray Diffraction: Provides detailed information about the crystal structure, bond lengths, and angles. [, , , , , , , , , , , , , , ]
- Elemental Analysis: Confirms the elemental composition of the compound. [, , , , , , ]
- Thermogravimetric Analysis (TGA): Investigates the thermal stability and decomposition patterns of the compound. [, , , , , ]
Q3: How does H2PDC behave under hydrothermal conditions?
A3: H2PDC demonstrates good stability under hydrothermal conditions, enabling its use in the synthesis of various metal-organic frameworks (MOFs). [, , , , , , , , ]
Q4: What types of metal ions readily form complexes with H2PDC?
A4: H2PDC readily coordinates with a wide range of transition metal ions, including Zn2+, Cd2+, Mn2+, Co2+, Ni2+, Cu2+, Ag+, and lanthanide ions like Eu3+, Tb3+, La3+, Gd3+, and Nd3+. [, , , , , , , , , , , , , , , , ]
Q5: What are the potential applications of H2PDC-based materials?
A5: The diverse coordination modes of H2PDC contribute to the formation of MOFs with potential applications in gas adsorption, catalysis, and photoluminescent materials. [, , , ]
Q6: Is H2PDC known to participate in catalytic reactions?
A6: While H2PDC itself might not be a direct catalyst, its derivatives and metal complexes have shown catalytic activity in oxidation reactions. [, ]
Q7: Can you provide an example of a catalytic application involving H2PDC?
A7: In the oxidative ammonolysis of 3,4-dimethylpyridine, H2PDC is a product formed through the oxidation of the methyl groups to cyano groups. This reaction is catalyzed by vanadium oxide catalysts, and the selectivity towards H2PDC formation is influenced by the catalyst composition. []
Q8: Have computational methods been employed to study H2PDC and its complexes?
A8: Yes, density functional theory (DFT) calculations have been used to investigate the electronic properties and reactivity of H2PDC-containing systems. For instance, DFT was used to calculate the nucleophilicity of vanadyl oxygen in vanadium oxide catalysts used for the oxidative ammonolysis of 3,4-dimethylpyridine. []
Q9: How do structural modifications to the H2PDC scaffold affect its coordination behavior?
A9: The position of the carboxylic acid groups on the pyridine ring influences the coordination modes and dimensionality of the resulting metal-organic frameworks. For example, using pyridine-2,3-dicarboxylic acid instead of H2PDC leads to aza-copper phthalocyanines with different solubility properties. []
Q10: Are there any reported strategies to enhance the stability or solubility of H2PDC-based materials?
A10: While specific formulation strategies for H2PDC itself are not extensively reported, the choice of metal ions and auxiliary ligands significantly influences the stability and solubility of the resulting coordination polymers. [, , , , , , , , , , , , , , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



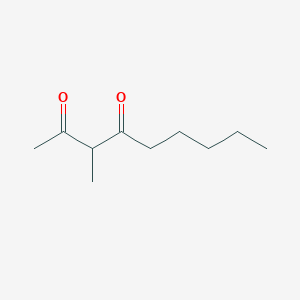



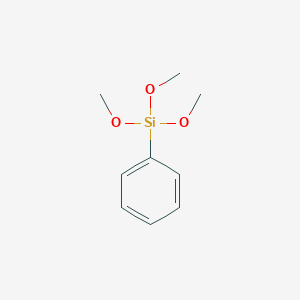

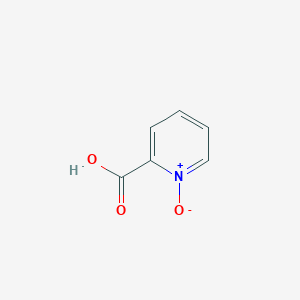

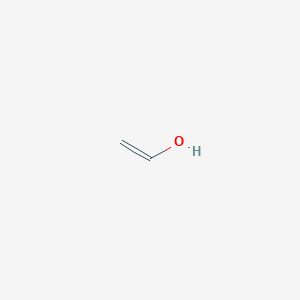
![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147454.png)
